molecular formula C10H12N2O2 B1266965 2-Acetoacetamido-6-Methylpyridine CAS No. 16867-47-3

2-Acetoacetamido-6-Methylpyridine

Cat. No.: B1266965
CAS No.: 16867-47-3
M. Wt: 192.21 g/mol
InChI Key: RCUFPCZPNROCFP-UHFFFAOYSA-N
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Description

2-Acetoacetamido-6-Methylpyridine is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with acetoacetamido and methyl groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoacetamido-6-Methylpyridine typically involves the acetoacetylation of 6-methylpyridine. This process can be carried out using acetoacetic acid derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the acetoacetamido group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoacetamido-6-Methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Acetoacetamido-6-Methylpyridine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Acetoacetamido-6-Methylpyridine exerts its effects involves interactions with specific molecular targets. The acetoacetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring’s electron-rich nature allows it to engage in various chemical reactions, affecting biological pathways .

Comparison with Similar Compounds

  • 2-Acetoacetamido-3-Methylpyridine
  • 2-Acetoacetamido-4-Methylpyridine
  • 2-Acetoacetamido-5-Methylpyridine

Comparison: 2-Acetoacetamido-6-Methylpyridine is unique due to the position of the methyl group on the pyridine ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(11-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUFPCZPNROCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937516
Record name N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-47-3
Record name NSC108470
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Record name N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetoacetamido-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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